molecular formula C4H10O2 B039319 (S)-(+)-2-methoxypropanol CAS No. 116422-39-0

(S)-(+)-2-methoxypropanol

Cat. No.: B039319
CAS No.: 116422-39-0
M. Wt: 90.12 g/mol
InChI Key: YTTFFPATQICAQN-BYPYZUCNSA-N
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Description

(S)-(+)-2-Methoxypropanol is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as a solvent in various chemical reactions and industrial processes due to its ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Methoxypropanol can be synthesized through several methods. One common synthetic route involves the reaction of (S)-propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective method.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures a consistent and high yield of the compound. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Methoxypropanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-2-methoxypropanoic acid.

    Reduction: It can be reduced to form (S)-2-methoxypropanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.

Major Products Formed:

    Oxidation: (S)-2-methoxypropanoic acid.

    Reduction: (S)-2-methoxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-2-Methoxypropanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the preparation of biological samples for analysis.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Methoxypropanol involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and reaction of other compounds. The pathways involved include solvation and nucleophilic substitution.

Comparison with Similar Compounds

    ®-(-)-2-Methoxypropanol: The enantiomer of (S)-(+)-2-Methoxypropanol, with similar chemical properties but different optical activity.

    2-Methoxyethanol: A related compound with a similar structure but different chemical properties.

    2-Methoxy-1-propanol: Another similar compound with slight variations in its chemical structure.

Uniqueness: this compound is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and reactions. Its ability to dissolve a wide range of substances and its mild reaction conditions make it a valuable compound in various applications.

Properties

IUPAC Name

(2S)-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFFPATQICAQN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116422-39-0
Record name 2-Methoxy-1-propanol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116422390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 116422-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-1-PROPANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6725GR28FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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